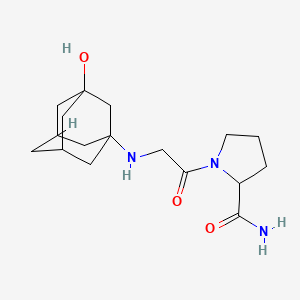

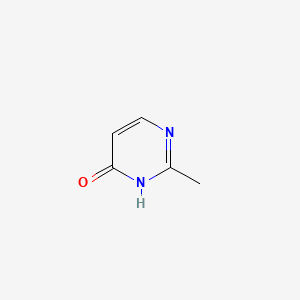

![molecular formula C₁₀H₁₂FN₃O₆ B1148237 4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide CAS No. 356782-88-2](/img/structure/B1148237.png)

4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide, also known as 4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide, is a useful research compound. Its molecular formula is C₁₀H₁₂FN₃O₆ and its molecular weight is 289.22. The purity is usually 95%.

BenchChem offers high-quality 4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Application in Virology

Scientific Field

Virology

Summary of Application

T-705 Ribofuranose is utilized as an antiviral agent, particularly against influenza viruses. It is incorporated into the viral RNA by the viral RNA polymerase, leading to lethal mutagenesis .

Methods of Application

The compound is administered orally and metabolized into its active form, T-705 Ribofuranosyl 5’-triphosphate (T-705 RTP), which is then recognized by the viral RNA polymerase as a substrate .

Results

Studies have shown that T-705 RTP has ambiguous base-pairing properties, allowing it to be incorporated as both a guanosine and an adenosine analog. This results in a high substrate efficiency and a mutagenic effect on the influenza virus, contributing to its antiviral efficacy .

Application in Infectious Disease Research

Scientific Field

Infectious Disease Research

Summary of Application

T-705 has been studied for its effectiveness in treating severe fever with thrombocytopenia syndrome (SFTS), a disease caused by a tick-borne virus .

Methods of Application

A randomized controlled trial was conducted where patients received oral T-705 in combination with supportive care .

Results

The treatment with T-705 showed a significant reduction in case fatality rate, shorter viral clearance times, lower incidence of hemorrhagic signs, and faster recovery from laboratory abnormalities compared to controls .

Application in Pharmacology

Scientific Field

Pharmacology

Summary of Application

T-705 Ribofuranose is being explored for its pharmacokinetic properties and potential use as a reference material in analytical studies .

Methods of Application

The compound is used as a certified reference material for accurate and reliable data analysis in infectious disease research chemicals .

Results

The use of T-705 Ribofuranose as a reference material aids in the standardization of analytical procedures and ensures the consistency of pharmacological studies .

Application in Clinical Trials for Emerging Infectious Diseases

Scientific Field

Clinical Medicine

Summary of Application

T-705 Ribofuranose has been evaluated in clinical trials for its efficacy in treating severe fever with thrombocytopenia syndrome (SFTS), an emerging infectious disease caused by a tick-borne virus .

Methods of Application

A single-blind, randomized controlled trial was conducted where patients received oral T-705 in combination with supportive care .

Results

The trial demonstrated that T-705 treatment led to a significant reduction in case fatality rate, shorter viral clearance times, lower incidence of hemorrhagic signs, and faster recovery from laboratory abnormalities compared to controls .

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry

Summary of Application

T-705 Ribofuranose is used as a certified reference material in analytical chemistry to ensure accurate and reliable data analysis in infectious disease research .

Methods of Application

The compound is available for purchase as T-705 Ribofuranose-13C5, which is used as a standard in analytical procedures .

Results

Using T-705 Ribofuranose as a reference material contributes to the standardization of analytical methods and the consistency of data across different studies .

Application in Antiviral Drug Development

Scientific Field

Pharmaceutics

Summary of Application

Prodrugs derived from T-705 have shown high antiviral activity against various strains of influenza viruses, indicating their potential in antiviral drug development .

Methods of Application

Diphosphate (DP) prodrugs of T-705 have been synthesized and tested for their inhibitory effects on influenza virus replication .

Results

These DP derivatives achieved 5- to 10-fold higher antiviral activity compared to T-705 and were non-cytotoxic at therapeutically active concentrations .

Propiedades

IUPAC Name |

4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O6/c11-4-1-14(9(19)5(13-4)8(12)18)10-7(17)6(16)3(2-15)20-10/h1,3,6-7,10,15-17H,2H2,(H2,12,18)/t3-,6-,7-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZVKGXWHGKNSF-KAFVXXCXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1C2C(C(C(O2)CO)O)O)C(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

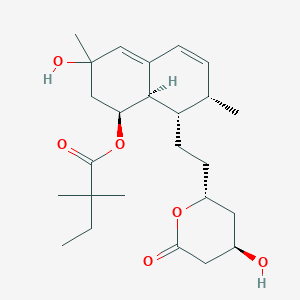

![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1148164.png)